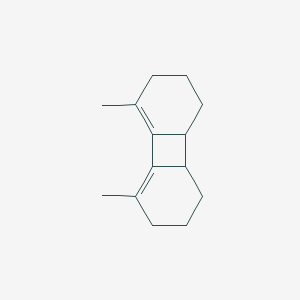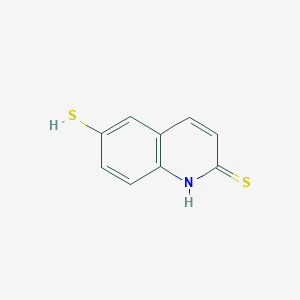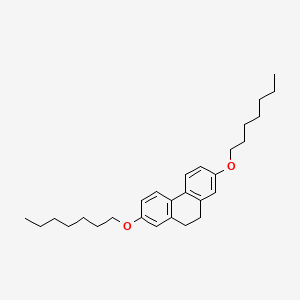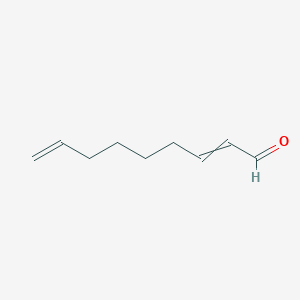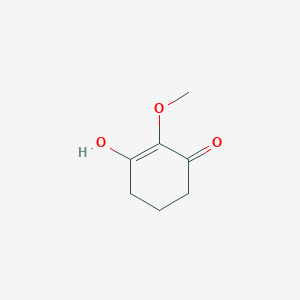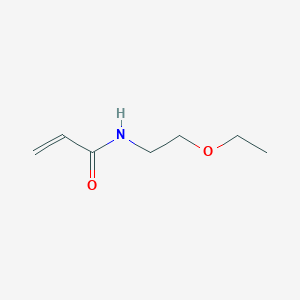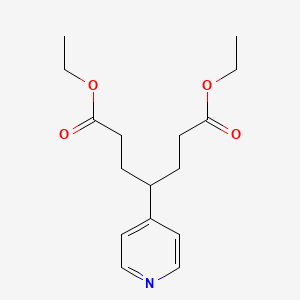
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom and two methyl groups attached to the naphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- typically involves the bromination of 1,1-dimethyl-2-naphthalenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted naphthalenones with various functional groups.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Aplicaciones Científicas De Investigación
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Naphthalenone, 3-chloro-1,1-dimethyl-
- 2(1H)-Naphthalenone, 3-iodo-1,1-dimethyl-
- 2(1H)-Naphthalenone, 3-fluoro-1,1-dimethyl-
Uniqueness
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size, electronegativity, and ability to participate in specific chemical reactions make this compound particularly valuable in various research and industrial applications.
Propiedades
Número CAS |
105282-76-6 |
|---|---|
Fórmula molecular |
C12H11BrO |
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
3-bromo-1,1-dimethylnaphthalen-2-one |
InChI |
InChI=1S/C12H11BrO/c1-12(2)9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,1-2H3 |
Clave InChI |
QBWOPDPBMNMCTP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C=C(C1=O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



